7-Methoxy-6-(5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl)chromen-2-one
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Overview
Description
Preparation Methods
The synthesis of micromelin involves several steps, typically starting with the extraction of natural sources such as the leaves and stems of Micromelum species . The synthetic routes often involve the use of organic solvents and specific reaction conditions to isolate and purify the compound . Industrial production methods may include large-scale extraction and purification processes to obtain micromelin in significant quantities .
Chemical Reactions Analysis
Micromelin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Micromelin has been extensively studied for its scientific research applications. In chemistry, it is used as a precursor for synthesizing other bioactive compounds . In biology and medicine, micromelin has shown potential as an anti-cancer agent due to its cytotoxic properties . Additionally, it has been investigated for its antimicrobial and anti-inflammatory effects . In the industry, micromelin is used in the formulation of various products, including pharmaceuticals and cosmetics .
Mechanism of Action
The mechanism of action of micromelin involves its interaction with specific molecular targets and pathways . It exerts its effects by binding to enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Micromelin is unique compared to other coumarin derivatives due to its specific bioactive properties . Similar compounds include other coumarins like umbelliferone and scopoletin, which also exhibit bioactive properties but differ in their chemical structure and specific effects . Micromelin’s uniqueness lies in its potent cytotoxic and antimicrobial activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
7-methoxy-6-(5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIORQNDMAWQQCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)C(OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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